

Application Notes & Protocols: Characterization of BMS-986165 (Deucravacitinib) in Preclinical Autoimmune Models

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Compound of Interest					
Compound Name:	BMS-960				
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Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986165 (Deucravacitinib) is a first-in-class, oral, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular enzyme in the Janus kinase (JAK) family that is critical for mediating the signaling of key cytokines involved in inflammation and immunity, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons.[3][4][5] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[5][6]

Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase domain, BMS-986165 achieves its remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2.[7][8][9] This allosteric mechanism locks the kinase in an inactive conformation, effectively blocking downstream signaling.[10] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of BMS-986165 in common preclinical models of autoimmune disease.

Mechanism of Action: TYK2 Signaling Inhibition

TYK2 forms heterodimers with other JAK family members (e.g., JAK1 or JAK2) at the intracellular domains of cytokine receptors.[4] Upon cytokine binding (e.g., IL-23), the receptor-

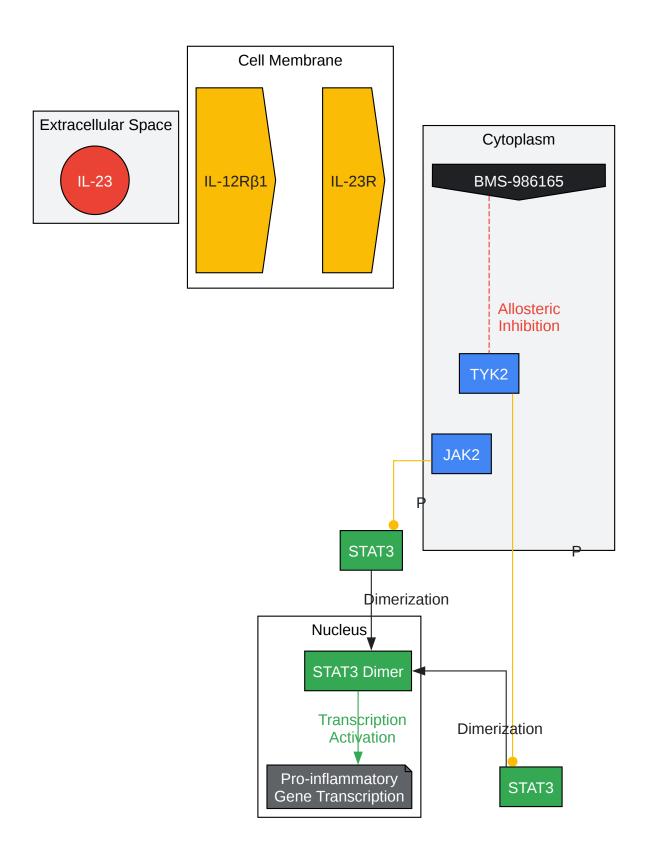


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associated JAKs are brought into proximity, trans-phosphorylate, and activate each other. The activated kinase complex then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[5] BMS-986165 binds to the TYK2 JH2 domain, preventing the conformational changes required for kinase activation and thereby inhibiting the entire downstream cascade.[10]





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BMS-986165 allosterically inhibits the TYK2 signaling pathway.



Data Presentation

Table 1: In Vitro Potency and Selectivity of BMS-986165

This table summarizes the high potency and selectivity of BMS-986165 for its target, TYK2, compared to other JAK family kinases.

Assay Type	Target	Metric	Value (nM)	Reference
Binding Assay	TYK2 (Pseudokinase Domain)	Ki	0.02	[11]
Human Whole Blood Assay (IFNα-induced)	TYK2-dependent signaling	EC50	13	[12]
Cell-based Assay (IL-2 stimulated T-cells)	JAK1/3- dependent signaling	EC50	>2,600	[12]
Cell-based Assay (EPO-induced TF-1 cells)	JAK2-dependent signaling	EC50	>39,000	[12]

Table 2: Efficacy of BMS-986165 in Mouse Collagen-Induced Arthritis (CIA) Model

This table presents representative efficacy data for BMS-986165 in a therapeutic CIA model, a standard preclinical model for rheumatoid arthritis.



Treatment Group	Dose (mg/kg, BID)	Mean Arthritis Score (Day 35)	Paw Swelling (mm, Day 35)
Vehicle	-	11.5 ± 1.2	4.1 ± 0.3
BMS-986165	3	6.2 ± 0.8	2.9 ± 0.2
BMS-986165	10	2.1 ± 0.5	2.2 ± 0.1
Dexamethasone	1	1.8 ± 0.4	2.1 ± 0.1

^{*}Data are presented

0.01 vs. Vehicle. (Data

are illustrative).

Table 3: Efficacy of BMS-986165 in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

This table shows representative efficacy data for BMS-986165 in a prophylactic EAE model, a common preclinical model for multiple sclerosis.

Treatment Group	Dose (mg/kg, QD)	Mean Peak Clinical Score	Mean Day of Onset
Vehicle	-	3.8 ± 0.4	10.2 ± 0.7
BMS-986165	5	1.9 ± 0.3	14.5 ± 1.1
BMS-986165	15	0.8 ± 0.2	Delayed > 21 days

^{*}Data are presented

as Mean \pm SEM. p <

0.01 vs. Vehicle. (Data

are illustrative).

Experimental Protocols

as Mean ± SEM. p <



Protocol 1: In Vitro STAT3 Phosphorylation Assay in Human PBMCs

This protocol details a method to determine the functional potency of BMS-986165 by measuring the inhibition of IL-23-induced STAT3 phosphorylation in primary human cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with 10% FBS
- Recombinant Human IL-23
- BMS-986165
- DMSO (vehicle control)
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
- Phospho-STAT3 (Tyr705) antibody, FITC-conjugated
- · CD4 antibody, APC-conjugated
- Flow Cytometer

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend cells in RPMI-1640 + 10% FBS at a concentration of 1x10⁶ cells/mL.
- Prepare a 10-point, 3-fold serial dilution of BMS-986165 in DMSO, then dilute into media.
 Final DMSO concentration should be ≤0.1%.
- Add 100 μL of cell suspension to each well of a 96-well U-bottom plate.

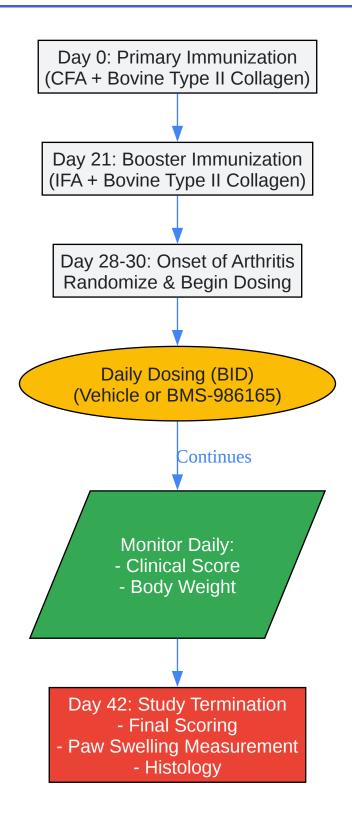


- Add diluted BMS-986165 or vehicle control to the wells and pre-incubate for 1 hour at 37°C, 5% CO₂.
- Stimulate cells by adding recombinant human IL-23 to a final concentration of 20 ng/mL.
 Leave an unstimulated control well.
- Incubate for 20 minutes at 37°C, 5% CO₂.
- Fix the cells immediately by adding 100 μ L of pre-warmed Fixation Buffer for 15 minutes at 37°C.
- Wash cells with PBS + 1% BSA.
- Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer for 30 minutes on ice.
- Wash cells and stain with anti-pSTAT3 and anti-CD4 antibodies for 45 minutes at room temperature in the dark.
- Wash cells and resuspend in FACS buffer.
- Acquire data on a flow cytometer, gating on the CD4+ T-cell population.
- Analyze the median fluorescence intensity (MFI) of pSTAT3. Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Protocol 2: Mouse Collagen-Induced Arthritis (CIA) Model

This protocol describes a therapeutic treatment regimen in a CIA model to assess the efficacy of BMS-986165 in an established disease state.





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Workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:



- Male DBA/1 mice, 8-10 weeks old
- Bovine Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- BMS-986165 formulated for oral gavage (e.g., in 0.5% HPMC, 0.25% Tween 80)
- Digital calipers

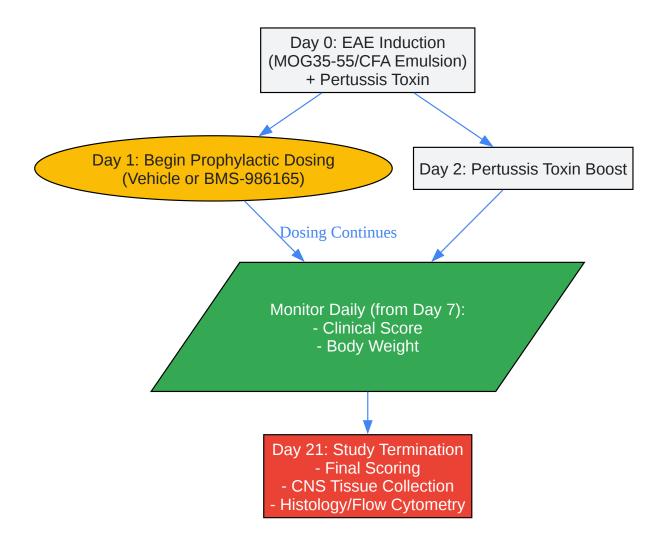
Procedure:

- Induction (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 μL of the emulsion intradermally at the base of the tail of each mouse.
- Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 μL booster injection intradermally.
- Monitoring and Dosing: Begin monitoring mice daily for signs of arthritis around Day 25. The
 clinical score is graded on a scale of 0-4 per paw (0=normal, 1=erythema/mild swelling of
 one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis).
- Once mice develop a clinical score of ≥4, randomize them into treatment groups (e.g., Vehicle, BMS-986165 3 mg/kg, BMS-986165 10 mg/kg).
- Administer treatment via oral gavage twice daily (BID) from the day of randomization until study termination.
- Continue daily monitoring of clinical scores and body weight.
- Termination (Day 42): Record final clinical scores. Measure paw thickness using digital calipers. Euthanize mice and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.



Protocol 3: Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines a prophylactic treatment study in an EAE model to evaluate BMS-986165's ability to prevent or delay disease onset.



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Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Materials:

Female C57BL/6 mice, 8-10 weeks old



- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
- Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra
- Pertussis Toxin (PTX)
- BMS-986165 formulated for oral gavage

Procedure:

- Induction (Day 0): Emulsify MOG₃₅₋₅₅ peptide in CFA. Administer 100 μL of the emulsion subcutaneously on the flank. Administer 200 ng of PTX intraperitoneally (i.p.).
- Dosing (Day 1 onwards): Randomize mice into treatment groups and begin daily oral gavage (QD) with vehicle or BMS-986165.
- PTX Boost (Day 2): Administer a second dose of 200 ng PTX i.p.
- Monitoring (Day 7 onwards): Begin daily monitoring of clinical signs and body weight. EAE clinical score is graded on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).
- Termination (Day 21-28): Euthanize mice at a pre-determined endpoint. Collect brain and spinal cord for histological analysis of immune cell infiltration and demyelination, or for flow cytometric analysis of CNS-infiltrating lymphocytes.

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